Synthesis of 3-Nitro-4,5-dihydroisoxazole: An In-depth Technical Guide
Synthesis of 3-Nitro-4,5-dihydroisoxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-Nitro-4,5-dihydroisoxazole (also known as 3-nitro-2-isoxazoline), a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis. This document details the primary synthetic methodologies, presents quantitative data for key reactions, provides explicit experimental protocols, and visualizes the reaction workflows.
Introduction
The 3-nitro-4,5-dihydroisoxazole core is a significant pharmacophore due to the versatile reactivity of the nitro group, which allows for a wide range of further functionalizations. Its synthesis is of considerable interest for the development of novel therapeutic agents. The principal methods for the construction of this five-membered heterocycle are rooted in 1,3-dipolar cycloaddition reactions and other cyclization strategies.
Core Synthetic Methodologies
The synthesis of 3-Nitro-4,5-dihydroisoxazole primarily relies on two robust methodologies: the [3+2] cycloaddition of nitroformonitrile oxide with alkenes and the heterocyclization of alkenes using tetranitromethane.
1,3-Dipolar Cycloaddition of Nitroformonitrile Oxide
The most versatile and widely employed method for synthesizing 3-nitro-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition of nitroformonitrile oxide with an appropriate alkene dipolarophile.[1] Due to the instability of nitroformonitrile oxide, it is typically generated in situ. A common precursor for its generation is dinitrofuroxan, which undergoes thermal decomposition to yield the reactive nitrile oxide.[1]
The general transformation can be represented as follows:
Caption: General workflow for the synthesis of 3-Nitro-4,5-dihydroisoxazole via 1,3-dipolar cycloaddition.
This method offers a high degree of regioselectivity, with the nitro group consistently positioned at the 3-position of the resulting dihydroisoxazole ring. The reaction is applicable to a variety of substituted alkenes, allowing for the synthesis of a diverse library of derivatives.
Heterocyclization with Tetranitromethane
An alternative approach involves the reaction of an alkene with tetranitromethane. This method is particularly effective for the synthesis of 3-nitroisoxazolines from non-activated alkenes.[1] The reaction mechanism is proposed to proceed through a nitronic ester intermediate which then undergoes cyclization.
Caption: Simplified workflow for the synthesis of 3-nitroisoxazolines using tetranitromethane.
This method provides a direct route to 3-nitroisoxazolines and is particularly useful when the corresponding nitrile oxide is not readily accessible.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of 3-Nitro-4,5-dihydroisoxazole derivatives.
Table 1: Synthesis of 3-Nitro-4,5-dihydroisoxazole Derivatives via 1,3-Dipolar Cycloaddition
| Dipolarophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethylene | 2-methyl-6-nitrobenzaldoxime, Cl₂, Et₃N | Dichloromethane | Room Temp. | 10 | 90.5 | [2] |
| Ethene | 2-methyl-6-nitrobenzaldoxime, Cl₂, NaOH (aq) | 1,2-dichloroethane | Room Temp. | 14 | 88.5 | [2] |
| Styrene | Benzonitrile N-oxide (from benzaldoxime) | Not specified | Not specified | Not specified | High | [3] |
| Various Alkenes | α-nitroketones, p-TsOH | Acetonitrile | 80 | 22 | 20-90 | [4] |
Table 2: Synthesis of 3-Nitroisoxazoles from Tetranitromethane and Alkenes
| Alkene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α,β-unsaturated aldehydes | Triethylamine | Not specified | Not specified | Not specified | Good to High | [5] |
| α,β-unsaturated ketones | Triethylamine | Not specified | Not specified | Not specified | Good to High | [5] |
| α,β-unsaturated esters | Triethylamine | Not specified | Not specified | Not specified | Good to High | [5] |
Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition using an Aldoxime Precursor (One-Pot)
This protocol describes the synthesis of a substituted 3-nitro-4,5-dihydroisoxazole from an aldoxime precursor.
Materials:
-
Substituted nitrobenzaldoxime (1.0 eq)
-
Chlorine gas or N-chlorosuccinimide (1.1-1.5 eq)
-
Triethylamine (Et₃N) or other suitable base (2.0-3.0 eq)
-
Alkene (e.g., ethylene gas)
-
Anhydrous chlorinated solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Nitrogen gas
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, gas inlet, and dropping funnel, dissolve the substituted nitrobenzaldoxime in the anhydrous solvent under a nitrogen atmosphere.
-
At room temperature, bubble chlorine gas through the solution over 1-1.5 hours, or add N-chlorosuccinimide portion-wise.
-
Continue stirring for an additional 0.5-1.5 hours after the addition is complete.
-
Purge the reaction mixture with nitrogen gas for an extended period (e.g., 2-9 hours) to remove excess chlorine.
-
Begin bubbling the alkene (e.g., ethylene) through the reaction mixture.
-
After 20-30 minutes of alkene addition, slowly add a solution of triethylamine in the reaction solvent via the dropping funnel.
-
Continue to pass the alkene through the reaction mixture for 10-15 hours.
-
Upon reaction completion (monitored by TLC), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 3-nitro-4,5-dihydroisoxazole derivative.[2]
Protocol 2: Synthesis of 3-Nitroisoxazolines from Tetranitromethane and Alkenes
This protocol provides a general method for the heterocyclization of alkenes with tetranitromethane.
Materials:
-
Alkene (1.0 eq)
-
Tetranitromethane (1.0 eq)
-
Triethylamine (as a catalyst or reactant)
-
Suitable solvent (e.g., chlorobenzene)
Procedure:
-
Dissolve the alkene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, prepare a solution of tetranitromethane in the same solvent.
-
Cool the alkene solution to 0 °C in an ice bath.
-
Add the tetranitromethane solution dropwise to the stirred alkene solution.
-
If required, add triethylamine to the reaction mixture. The addition of a base can promote the reaction with electrophilic alkenes.[5]
-
Allow the reaction to proceed at room temperature for an extended period (e.g., 48 hours).
-
The reaction may require heating to reflux to drive it to completion.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the 3-nitroisoxazoline product.
Spectroscopic Characterization
The synthesized 3-Nitro-4,5-dihydroisoxazole and its derivatives can be characterized using standard spectroscopic techniques.
-
¹H NMR: The protons on the dihydroisoxazole ring typically appear as multiplets in the upfield region. The chemical shifts and coupling patterns are diagnostic of the substitution pattern. For the parent compound, protons at C4 and C5 would be expected.
-
¹³C NMR: The carbon atoms of the heterocyclic ring will have characteristic chemical shifts. The carbon bearing the nitro group (C3) will be significantly deshielded.
-
IR Spectroscopy: The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching vibrations typically in the regions of 1550-1570 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C=N stretch of the isoxazoline ring is also observable.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.
For example, the characterization of 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives shows characteristic signals for the isoxazoline ring protons in ¹H NMR spectra, with the H-4 proton appearing as a triplet and the H-5 protons as doublets.[6] The C=N stretch in the IR spectrum is observed around 1614-1625 cm⁻¹.[6]
Conclusion
The synthesis of 3-Nitro-4,5-dihydroisoxazole is a well-established field with robust and versatile methodologies. The 1,3-dipolar cycloaddition of in situ generated nitroformonitrile oxide and the heterocyclization of alkenes with tetranitromethane are the cornerstone synthetic strategies. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to successfully synthesize and explore this important class of heterocyclic compounds for applications in drug discovery and development.
References
- 1. Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study [mdpi.com]
- 2. CN105481787A - Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
